6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile

c-Met kinase triazolopyridazine enzyme inhibition

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a privileged scaffold for kinase inhibition. The triazolopyridazine core has been optimized for potent c‑Met kinase inhibition (e.g., J.

Molecular Formula C16H16N8
Molecular Weight 320.36
CAS No. 2320954-70-7
Cat. No. B2610816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile
CAS2320954-70-7
Molecular FormulaC16H16N8
Molecular Weight320.36
Structural Identifiers
SMILESC1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C16H16N8/c17-11-13-3-1-4-14(19-13)22-7-2-8-23(10-9-22)16-6-5-15-20-18-12-24(15)21-16/h1,3-6,12H,2,7-10H2
InChIKeyWTSPYOWUCMABEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile (CAS 2320954-70-7): Triazolopyridazine c-Met/Pim-1 Kinase Inhibitor Procurement Guide


This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a privileged scaffold for kinase inhibition. The triazolopyridazine core has been optimized for potent c‑Met kinase inhibition (e.g., J. Med. Chem. 2008, 51, 2879–2882) [1]. The target molecule extends the core with a 1,4-diazepane linker terminating in a picolinonitrile moiety, a substitution pattern that distinguishes it from earlier triazolopyridazine c‑Met inhibitors and suggests potential for differential polypharmacology (c‑Met, Pim‑1) based on patent disclosures [2].

Why Generic Triazolopyridazine Analogs Cannot Substitute 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile


Triazolopyridazine derivatives exhibit strong structure–activity relationship (SAR) sensitivity at the 6-position. In the seminal c‑Met series, replacement of 6-position substituents altered enzymatic IC50 by over 100-fold and shifted selectivity profiles across the kinome [1]. The title compound’s 1,4-diazepane–picolinonitrile tail is structurally distinct from the simple amino or alkoxy substituents common in early triazolopyridazine c‑Met inhibitors, meaning that generic substitution with a structurally similar but not identical triazolopyridazine would fail to replicate its specific target engagement and polypharmacology signature. Patent filings explicitly claim this substitution pattern for dual c‑Met/Pim‑1 inhibition, a feature absent in the archetypal triazolopyridazine c‑Met inhibitors [2].

Quantitative Differentiation Evidence for 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile


c‑Met Kinase Inhibitory Potency: Class‑Level Benchmarking Against Triazolopyridazine SAR Baseline

Direct IC50 data for this specific compound are not publicly available from permitted sources. However, the [1,2,4]triazolo[4,3-b]pyridazine class is a validated c‑Met inhibitor scaffold. The benchmark compound PF‑04217903 (a triazolopyridazine c‑Met inhibitor) exhibits a c‑Met enzymatic IC50 of 4.9 nM [1]. The title compound incorporates a 1,4‑diazepane‑picolinonitrile motif that is claimed to maintain c‑Met inhibition while introducing Pim‑1 activity according to patent disclosures [2]. Without direct head-to-head data, the differentiation claim is limited to the structural novelty of the substitution pattern relative to the established class.

c-Met kinase triazolopyridazine enzyme inhibition

Polypharmacology Differentiation: c‑Met/Pim‑1 Dual Inhibition Profile vs. c‑Met‑Selective Triazolopyridazines

Patent disclosures indicate that compounds bearing the picolinonitrile‑terminated 1,4‑diazepane linker inhibit both c‑Met and Pim‑1 kinases [1]. In contrast, the archetypal triazolopyridazine c‑Met inhibitors (e.g., PF‑04217903) are designed for c‑Met selectivity. Dual c‑Met/Pim‑1 inhibition is therapeutically relevant in hematologic malignancies and solid tumors where both kinases drive proliferation and survival. No quantitative IC50 data for Pim‑1 inhibition by this specific compound are publicly available, but the structural claim supports a differentiated polypharmacology strategy.

Pim-1 kinase dual inhibition polypharmacology

Structural Scaffold Differentiation: 1,4‑Diazepane Linker vs. Azetidine‑Based Linker in picolinonitrile‑Triazolopyridazines

A closely related compound, 6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile (CAS 2320852-63-7), features an azetidine linker instead of a 1,4‑diazepane ring . The 1,4‑diazepane introduces an additional basic nitrogen and increased conformational flexibility compared to the azetidine scaffold. In kinase inhibitor design, linker basicity and flexibility profoundly affect binding mode, residence time, and isoform selectivity. Without direct comparative enzymatic data, this structural difference provides a rational basis for differentiated target engagement and ADME properties.

scaffold hopping linker chemistry kinase inhibitor design

c‑Met Selectivity vs. Broad Kinase Inhibition Trade‑off: Triazolopyridazine Class Benchmark

The triazolopyridazine class has been optimized for c‑Met selectivity against a panel of >200 kinases. PF‑04217903 showed >1000‑fold selectivity for c‑Met over most other kinases [1]. Compounds with broader inhibition profiles (e.g., c‑Met + Pim‑1) are expected to exhibit lower selectivity but potentially greater efficacy in tumors driven by multiple kinases. The title compound’s picolinonitrile‑diazepane tail is predicted to alter the selectivity fingerprint relative to PF‑04217903, though experimental kinase‑panel data are required for confirmation.

kinase selectivity c-Met panel screening

Recommended Research and Procurement Application Scenarios for 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile


c‑Met/Pim‑1 Dual Inhibition Mechanistic Studies in Hematologic Cancer Models

Based on patent claims for c‑Met and Pim‑1 dual inhibition [1], this compound is suitable for studying cooperative signaling between c‑Met and Pim‑1 pathways in acute myeloid leukemia or multiple myeloma cell lines, where both kinases are often co‑activated. Users should confirm target engagement via cellular target engagement assays (e.g., CETSA) before interpreting polypharmacology results.

Triazolopyridazine Scaffold Hopping SAR: Diazepane Linker vs. Azetidine Linker Comparison

The 1,4‑diazepane linker distinguishes this compound from the azetidine‑linked analog (CAS 2320852-63-7). A side‑by‑side comparison of these two compounds in kinase selectivity panels, cellular proliferation assays, and microsomal stability studies can elucidate the SAR of linker basicity and flexibility in triazolopyridazine kinase inhibitors. This application directly derives from the structural differentiation evidence in Section 3.

Investigating Kinase Selectivity Fingerprints of Extended Triazolopyridazine Derivatives

Because the triazolopyridazine class is capable of high c‑Met selectivity (PF‑04217903 baseline) [2], this compound’s picolinonitrile‑diazepane tail represents a deliberate perturbation of the selectivity profile. Researchers should profile this compound against a broad kinase panel to experimentally determine whether the tail group broadens kinase inhibition (e.g., Pim‑1, other serine/threonine kinases) or introduces novel off‑target activities.

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